Prochlorperazine Prochlorperazine Prochlorperazine is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)
Prochlorperazine, also known as compazine or compro, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Prochlorperazine is a drug which is used for the symptomatic management of psychotic disorders, short term management of nonpsychotic anxiety in patients with generalized anxiety disorder, and for the control of severe nausea and vomiting of various causes. Prochlorperazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prochlorperazine has been detected in multiple biofluids, such as urine and blood. Within the cell, prochlorperazine is primarily located in the membrane (predicted from logP). Prochlorperazine can be biosynthesized from 10H-phenothiazine. Prochlorperazine is a potentially toxic compound.
Prochlorperazine is a phenothiazine used primarily as an antiemetic agent. In rare instances, prochlorperazine can cause clinically apparent acute and chronic cholestatic liver injury.
Brand Name: Vulcanchem
CAS No.: 58-38-8
VCID: VC0540224
InChI: InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
SMILES: CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Molecular Formula: C20H24ClN3S
Molecular Weight: 373.9 g/mol

Prochlorperazine

CAS No.: 58-38-8

Inhibitors

VCID: VC0540224

Molecular Formula: C20H24ClN3S

Molecular Weight: 373.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Prochlorperazine - 58-38-8

CAS No. 58-38-8
Product Name Prochlorperazine
Molecular Formula C20H24ClN3S
Molecular Weight 373.9 g/mol
IUPAC Name 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Standard InChIKey WIKYUJGCLQQFNW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Appearance Solid powder
Colorform Viscous liquid
Melting Point 228 °C
228.0 °C
228°C
Physical Description Solid
Description Prochlorperazine is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)
Prochlorperazine, also known as compazine or compro, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Prochlorperazine is a drug which is used for the symptomatic management of psychotic disorders, short term management of nonpsychotic anxiety in patients with generalized anxiety disorder, and for the control of severe nausea and vomiting of various causes. Prochlorperazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prochlorperazine has been detected in multiple biofluids, such as urine and blood. Within the cell, prochlorperazine is primarily located in the membrane (predicted from logP). Prochlorperazine can be biosynthesized from 10H-phenothiazine. Prochlorperazine is a potentially toxic compound.
Prochlorperazine is a phenothiazine used primarily as an antiemetic agent. In rare instances, prochlorperazine can cause clinically apparent acute and chronic cholestatic liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility 15 mg/L (at 24 °C)
4.00e-05 M
Freely soluble in alcohol, ether, chloroform
In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C
1.10e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Compazine
Edisylate Salt, Prochlorperazine
Edisylate, Prochlorperazine
Maleate, Prochlorperazine
Prochlorperazine
Prochlorperazine Edisylate
Prochlorperazine Edisylate Salt
Prochlorperazine Maleate
Salt, Prochlorperazine Edisylate
Vapor Pressure 1.18X10-9 mm Hg at 25 °C (est)
Reference 1: BET 1: Metoclopramide or prochlorperazine for headache in acute migraine? Emerg Med J. 2013 Jul;30(7):595-6. doi: 10.1136/emermed-2013-202853.1. Review. PubMed PMID: 23765765.
2: Trottier ED, Bailey B, Lucas N, Lortie A. Prochlorperazine in children with migraine: a look at its effectiveness and rate of akathisia. Am J Emerg Med. 2012 Mar;30(3):456-63. doi: 10.1016/j.ajem.2010.12.020. Epub 2011 Feb 5. PubMed PMID: 21296523.
3: Tashiro M, Naito T, Ohnishi K, Kagawa Y, Kawakami J. Impact of genetic and non-genetic factors on clinical responses to prochlorperazine in oxycodone-treated cancer patients. Clin Chim Acta. 2014 Feb 15;429:175-80. doi: 10.1016/j.cca.2013.12.011. Epub 2013 Dec 17. PubMed PMID: 24360851.
4: Hoy SM, Scott LJ. Indomethacin/prochlorperazine/caffeine: a review of its use in the acute treatment of migraine and in the treatment of episodic tension-type headache. CNS Drugs. 2011 Apr;25(4):343-58. doi: 10.2165/11206740-000000000-00000. Review. PubMed PMID: 21425885.
5: Yomiya K, Takei D, Kurosawa H, Kono B. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction]. Gan To Kagaku Ryoho. 2013 Aug;40(8):1037-41. Japanese. PubMed PMID: 23986047.
6: Badshah A, Subhan F, Shah NH, Bukhari NI, Saeed M, Shah KU. Once daily controlled release matrix tablet of Prochlorperazine maleate: influence of Ethocel® and/or Methocel® on in vitro drug release and bioavailability. Drug Dev Ind Pharm. 2012 Feb;38(2):190-9. doi: 10.3109/03639045.2011.595416. Epub 2011 Jul 13. PubMed PMID: 21749268.
7: Coralic Z, Kim AS, Vinson DR. Prochlorperazine-Induced Hemidystonia Mimicking Acute Stroke. West J Emerg Med. 2015 Jul;16(4):572-4. doi: 10.5811/westjem.2015.4.26003. Epub 2015 Jul 2. PubMed PMID: 26265971; PubMed Central PMCID: PMC4530917.
8: Tashiro M, Naito T, Kagawa Y, Kawakami J. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2012 Jun;26(6):754-60. doi: 10.1002/bmc.1725. Epub 2011 Oct 12. PubMed PMID: 21990013.
9: Caughey GE, Roughead EE, Pratt N, Shakib S, Vitry AI, Gilbert AL. Increased risk of hip fracture in the elderly associated with prochlorperazine: is a prescribing cascade contributing? Pharmacoepidemiol Drug Saf. 2010 Sep;19(9):977-82. doi: 10.1002/pds.2009. PubMed PMID: 20623516.
10: Kostic MA, Gutierrez FJ, Rieg TS, Moore TS, Gendron RT. A prospective, randomized trial of intravenous prochlorperazine versus subcutaneous sumatriptan in acute migraine therapy in the emergency department. Ann Emerg Med. 2010 Jul;56(1):1-6. doi: 10.1016/j.annemergmed.2009.11.020. Epub 2010 Jan 4. PubMed PMID: 20045576.
11: Lau Moon Lin M, Robinson PD, Flank J, Sung L, Dupuis LL. The Safety of Prochlorperazine in Children: A Systematic Review and Meta-Analysis. Drug Saf. 2016 Jun;39(6):509-16. doi: 10.1007/s40264-016-0398-9. Review. PubMed PMID: 26884326.
12: Miller MA, Levsky ME, Enslow W, Rosin A. Randomized evaluation of octreotide vs prochlorperazine for ED treatment of migraine headache. Am J Emerg Med. 2009 Feb;27(2):160-4. doi: 10.1016/j.ajem.2008.01.015. PubMed PMID: 19371522.
13: Clayton M, Ramamoorthy A. Physical incompatibility between prochlorperazine, diclofenac and Injekt® syringe. Anaesthesia. 2013 Jul;68(7):781-2. doi: 10.1111/anae.12307. PubMed PMID: 24044397.
14: Lane M, Smith FE, Sullivan RA, Plasse TF. Dronabinol and prochlorperazine alone and in combination as antiemetic agents for cancer chemotherapy. Am J Clin Oncol. 1990 Dec;13(6):480-4. PubMed PMID: 2173391.
15: Patanwala AE, Amini R, Hays DP, Rosen P. Antiemetic therapy for nausea and vomiting in the emergency department. J Emerg Med. 2010 Sep;39(3):330-6. doi: 10.1016/j.jemermed.2009.08.060. Epub 2009 Dec 21. Review. PubMed PMID: 20022195.
16: Roché H, Hyman G, Nahas G, Stoopler M, Ellison R, Desjardins R. Comparative effects of intravenously administered alizapride and prochlorperazine in cisplatin-induced emesis. Cancer Invest. 1987;5(2):89-93. PubMed PMID: 3607576.
17: Obata Y, Otake Y, Takayama K. Feasibility of transdermal delivery of prochlorperazine. Biol Pharm Bull. 2010;33(8):1454-7. PubMed PMID: 20686248.
18: Bond CM. Comparison of buccal and oral prochlorperazine in the treatment of dizziness associated with nausea and/or vomiting. Curr Med Res Opin. 1998;14(4):203-12. PubMed PMID: 9891192.
19: Tokola RA. The effect of metoclopramide and prochlorperazine on the absorption of effervescent paracetamol in migraine. Cephalalgia. 1988 Sep;8(3):139-47. PubMed PMID: 3197094.
20: Lane M, Vogel CL, Ferguson J, Krasnow S, Saiers JL, Hamm J, Salva K, Wiernik PH, Holroyde CP, Hammill S, et al. Dronabinol and prochlorperazine in combination for treatment of cancer chemotherapy-induced nausea and vomiting. J Pain Symptom Manage. 1991 Aug;6(6):352-9. PubMed PMID: 1652611.
PubChem Compound 4917
Last Modified Nov 11 2021
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